3-(Isopentyloxy)azetidinetrifluoroacetic acid salt
Overview
Description
3-(Isopentyloxy)azetidinetrifluoroacetic acid salt (3-IPATFA) is a novel small molecule that has been studied for its potential applications in the field of organic synthesis. It is a trifluoroacetic acid salt of a small organic molecule, containing a nitrogen atom and a cyclopentyloxy group. 3-IPATFA has been studied extensively for its ability to catalyze a variety of organic reactions, including cycloaddition, Diels-Alder, and nucleophilic substitution reactions. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics.
Scientific Research Applications
3-(Isopentyloxy)azetidinetrifluoroacetic acid salt has been studied extensively for its potential applications in organic synthesis. It has been used as a catalyst for a variety of organic reactions, including cycloaddition, Diels-Alder, and nucleophilic substitution reactions. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. In addition, 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt has been used in the synthesis of polymers and other materials.
Mechanism Of Action
3-(Isopentyloxy)azetidinetrifluoroacetic acid salt is believed to act as a Lewis acid, which is a type of catalyst that helps to facilitate the reaction of other molecules. It is believed that the nitrogen atom in the molecule acts as an electron-withdrawing group, which helps to stabilize the transition state of the reaction. This helps to speed up the reaction and increase the yield of the desired product.
Biochemical And Physiological Effects
3-(Isopentyloxy)azetidinetrifluoroacetic acid salt has not been studied for its potential effects on biochemical and physiological processes. However, it is believed that the trifluoroacetate group in the molecule may have some effect on the binding of other molecules.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt in lab experiments include its high yield, low cost, and ease of synthesis. The main limitation is that it is not very soluble in water, which can make it difficult to use in certain types of reactions.
Future Directions
Future research on 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt could focus on its potential applications in other areas, such as drug discovery and development. It could also be studied for its potential effects on biochemical and physiological processes. Additionally, further research could be done to optimize the synthesis of 3-(Isopentyloxy)azetidinetrifluoroacetic acid salt and to develop new methods for using it in lab experiments.
properties
IUPAC Name |
3-(3-methylbutoxy)azetidine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C2HF3O2/c1-7(2)3-4-10-8-5-9-6-8;3-2(4,5)1(6)7/h7-9H,3-6H2,1-2H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUECDRGXQONTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CNC1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopentyloxy)azetidinetrifluoroacetic acid salt | |
CAS RN |
1380571-74-3 | |
Record name | Azetidine, 3-(3-methylbutoxy)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380571-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.